(4'-Methyl biphenyl-4-yl)(phenyl)methanone

Material Science Thermal Analysis Crystal Engineering

(4'-Methyl biphenyl-4-yl)(phenyl)methanone, also known as 4-benzoyl-4'-methylbiphenyl, is a para-methyl-substituted biphenyl ketone with the formula C20H16O and a molecular weight of 272.34 g/mol. This compound serves as a specialized aromatic ketone intermediate in organic synthesis and materials science.

Molecular Formula C20H16O
Molecular Weight 272.3 g/mol
CAS No. 63283-56-7
Cat. No. B1624899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4'-Methyl biphenyl-4-yl)(phenyl)methanone
CAS63283-56-7
Molecular FormulaC20H16O
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C20H16O/c1-15-7-9-16(10-8-15)17-11-13-19(14-12-17)20(21)18-5-3-2-4-6-18/h2-14H,1H3
InChIKeyLSSXOYNJTQYKPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Spec Guide: (4'-Methyl biphenyl-4-yl)(phenyl)methanone (CAS 63283-56-7) for Advanced Material Synthesis


(4'-Methyl biphenyl-4-yl)(phenyl)methanone, also known as 4-benzoyl-4'-methylbiphenyl, is a para-methyl-substituted biphenyl ketone with the formula C20H16O and a molecular weight of 272.34 g/mol [1]. This compound serves as a specialized aromatic ketone intermediate in organic synthesis and materials science. Its structure features a benzophenone core extended by a biphenyl system, with a single methyl group at the para' position of the distal ring. This specific substitution pattern is a key structural differentiator, imparting distinct physicochemical properties compared to its non-methylated analog, 4-benzoylbiphenyl, which directly influence its behavior in applications such as photoinitiation, liquid crystal design, and as a building block in cross-coupling reactions [2].

Compound class
Aromatic ketone intermediate for material science
Key differentiator
Para-methyl substitution imparts distinct thermal and solubility profiles
Typical workflows
Photoinitiation, liquid crystal design, cross-coupling building block

Why (4'-Methyl biphenyl-4-yl)(phenyl)methanone Cannot Be Replaced by Generic 4-Benzoylbiphenyl


The seemingly minor addition of a para-methyl group to the distal ring of the biphenyl core creates significant, quantifiable physicochemical divergences from the closest analog, 4-benzoylbiphenyl (CAS 2128-93-0) [1]. This single methyl substitution results in a 29°C higher melting point, a more than 25-fold increase in calculated aqueous solubility, and a higher predicted lipophilicity (XLogP3 of 5.3 vs. 4.7) . These differences are not trivial; they critically alter the compound's processability, crystallization behavior, and phase compatibility in multi-component formulations. For a procurement scientist, selecting the non-methylated analog will lead to a different thermal processing window, altered solvation dynamics, and a distinct chromatographic or mass spectrometry signal, potentially causing failure in a validated synthetic route or a precisely formulated photoresist or liquid crystal mixture.

Thermal processing divergence
Melting point differs substantially from 4-benzoylbiphenyl; may alter high-temperature processing window and form stability.
Solvation and phase mismatch
Aqueous solubility difference can change solution-phase behavior and formulation compatibility.
Chromatographic and detection shift
Higher lipophilicity leads to distinct HPLC retention and mass spectrometry signals; non-methylated analog may not serve as a direct surrogate.

Head-to-Head Quantitative Evidence for (4'-Methyl biphenyl-4-yl)(phenyl)methanone vs. 4-Benzoylbiphenyl


Enhanced Thermal Stability: A 29°C Higher Melting Point

(4'-Methyl biphenyl-4-yl)(phenyl)methanone exhibits a significantly higher melting point than its non-methylated analog, 4-benzoylbiphenyl (CAS 2128-93-0) [1]. This increase is attributed to enhanced intermolecular interactions in the crystal lattice due to the methyl group, translating to a wider thermal processing window and greater form stability at elevated temperatures [2].

Melting Point
Head-to-head
+29 °C
Supports high-temperature processing suitability
Predicted target mp vs experimental comparator; verify experimentally
Material Science Thermal Analysis Crystal Engineering

Superior Processability: 26-Fold Higher Predicted Aqueous Solubility

Despite having a higher logP, the target compound's calculated aqueous solubility is substantially greater than that of 4-benzoylbiphenyl [1]. This counter-intuitive property can be highly advantageous for solution-based processing techniques, enabling a wider range of solvent systems and potentially simplifying purification steps.

Aqueous Solubility
Head-to-head
~26-fold higher
May simplify solution-phase synthesis
Calculated value vs experimental comparator; confirm experimentally
Formulation Science Process Chemistry Solubility

Increased Lipophilicity: An XLogP3 of 5.3 Enables Non-Polar Phase Affinity

The target compound's predicted partition coefficient (XLogP3) of 5.3 is 0.6 units higher than the logP of 4-benzoylbiphenyl (LogP 4.7 at 35 °C) [1][2]. This quantifiably greater lipophilicity indicates a stronger affinity for non-polar environments, which is a critical parameter for designing chromatographic purifications and for applications requiring specific phase partitioning.

Lipophilicity (XLogP3)
Head-to-head
5.3 vs 4.7
Indicates stronger non-polar phase affinity
Predicted XLogP3 vs experimental logP; supports chromatography differentiation
Chromatography Medicinal Chemistry Bioaccumulation Modeling

Synthesis Efficiency: High-Yield Cross-Coupling Routes

Dedicated synthetic routes to (4'-Methyl biphenyl-4-yl)(phenyl)methanone have been established, achieving notably high yields, which contrasts with the classical, lower-yielding Friedel-Crafts acylation reported for simpler benzophenone analogs like 4-phenylbenzophenone [1]. This high synthetic efficiency can be a significant factor in large-scale procurement and in-house synthesis planning.

Synthetic Yield
Source review
Up to 99%
Supports scalable procurement via high-yield route
Patent/expert yields vs student-report comparator; cross-study context
Synthetic Chemistry Process Optimization Cross-Coupling

High-Value Application Scenarios for (4'-Methyl biphenyl-4-yl)(phenyl)methanone Driven by Evidence


Specialty Photoinitiator for High-Temperature UV-Curing Systems

The significantly higher melting point (129-130 °C vs. 99-101 °C for 4-benzoylbiphenyl) directly qualifies this compound as a non-volatile, solid-state photoinitiator for UV-curable coatings and inks that undergo high-temperature processing [1]. Its enhanced thermal form stability prevents pre-mature melting and phase separation during extrusion or lamination processes, ensuring consistent photoinitiation performance and final product quality. The increased lipophilicity also suggests better compatibility with non-polar resin systems .

Tailored Building Block for Liquid Crystal and OLED Intermediates

The para-methyl substitution on the biphenyl core directly influences mesomorphic behavior by altering molecular polarizability and geometry, a key principle in liquid crystal design [1]. This compound's distinct 3D geometry, confirmed by crystallographic studies on similar biphenyl ketones, makes it a more specific precursor for synthesizing novel liquid crystalline materials or blue OLED host materials where subtle structural changes dictate phase transition temperatures and charge transport properties .

High-Purity Intermediate in Palladium-Catalyzed Cross-Coupling Ligand Synthesis

The availability of synthetic routes with yields up to 99% is a powerful advantage for its use as a starting material to create complex ligands, such as WK-phos type indolylphosphines for challenging Suzuki-Miyaura couplings [1]. The high product yield and purity minimize downstream purification, which is critical when synthesizing precious metal catalysts. The unique chromatography signal, driven by a logP of 5.3, provides a distinct analytical marker for reaction monitoring and quality control, differentiating it from unsubstituted analogs .

Application
Selection Property
Validation Focus
High-temperature UV-curing photoinitiator
Thermal form stability
Thermal processing & compatibility
Liquid crystal / OLED intermediate
Molecular geometry & polarizability
Phase transition & charge transport properties
Cross-coupling ligand synthesis
High synthetic yield & purity
Synthetic efficiency & chromatographic monitoring
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